2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- is a complex organic compound that belongs to the class of thiophenamines. These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound also features multiple phenyl groups, which are aromatic rings derived from benzene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Amination Reactions: Introduction of the amine group to the thiophene ring.
Aromatic Substitution: Attachment of phenyl groups to the thiophene ring through electrophilic aromatic substitution.
Catalytic Reactions: Use of catalysts such as palladium or platinum to facilitate the formation of complex structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments. Techniques such as continuous flow reactors and high-pressure reactors might be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Sulfoxides and Sulfones: Products of oxidation.
Thiols and Amines: Products of reduction.
Substituted Thiophenamines: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenes: Compounds containing the thiophene ring.
Phenylamines: Compounds with phenyl groups attached to an amine.
Aromatic Amines: Compounds with aromatic rings and amine groups.
Uniqueness
2-Thiophenamine, N,N,4-tris(4-methylphenyl)-3-phenyl- is unique due to its specific arrangement of phenyl groups and the presence of the thiophene ring. This structure may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
681457-63-6 |
---|---|
Molekularformel |
C31H27NS |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
N,N,4-tris(4-methylphenyl)-3-phenylthiophen-2-amine |
InChI |
InChI=1S/C31H27NS/c1-22-9-15-25(16-10-22)29-21-33-31(30(29)26-7-5-4-6-8-26)32(27-17-11-23(2)12-18-27)28-19-13-24(3)14-20-28/h4-21H,1-3H3 |
InChI-Schlüssel |
YNYNTUKSTJPUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C3=CC=CC=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.